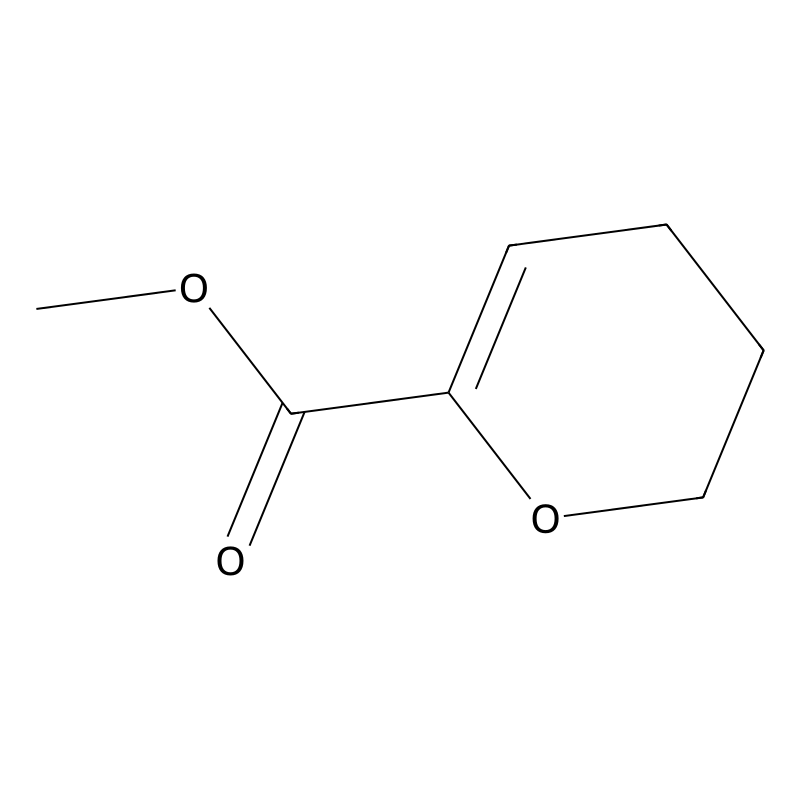

Methyl 3,4-dihydro-2H-pyran-6-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Photoprotective Reagent in Photolysis Studies

Scientific Field:- Methyl 3,4-dihydro-2H-pyran-6-carboxylate has been employed as a photoprotective reagent during the photolysis of the Salmonella sialidase enzyme . Photolysis studies involve the use of light to induce chemical reactions, and this compound plays a protective role in such experiments.

Starting Reagent in Stereoselective Synthesis

Scientific Field:- Methyl 3,4-dihydro-2H-pyran-6-carboxylate serves as a starting reagent in the stereoselective synthesis of kasugamycin, an antibiotic .

Methyl 3,4-dihydro-2H-pyran-6-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately . It features a pyran ring structure, which is a six-membered ring containing one oxygen atom. This compound is characterized by the presence of a carboxylate group and a methyl ester, contributing to its reactivity and potential applications in various fields.

- Esterification: Reacting with alcohols to form esters.

- Hydrolysis: In the presence of water and acid or base, it can revert to its carboxylic acid form.

- Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

- Cyclization: It can participate in further cyclization reactions due to the presence of double bonds in the pyran ring.

These reactions make it versatile for synthetic organic chemistry.

Research indicates that methyl 3,4-dihydro-2H-pyran-6-carboxylate exhibits biological activities, particularly in:

- Antimicrobial Properties: It has shown efficacy against various bacterial strains.

- Antioxidant Activity: The compound demonstrates potential as an antioxidant, which may be beneficial in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects: Preliminary studies suggest it may reduce inflammation markers.

Further studies are required to fully elucidate its mechanisms of action and therapeutic potential.

Several methods can be employed to synthesize methyl 3,4-dihydro-2H-pyran-6-carboxylate:

- Diels-Alder Reaction: Utilizing diene and dienophile components to construct the pyran ring.

- Cyclization of Aldehydes and Alcohols: Reacting aldehydes with alcohols under acidic conditions can facilitate the formation of the pyran structure.

- Carboxylation Reactions: Introducing carboxyl groups through various carboxylation methods followed by esterification with methanol.

These methods provide flexibility in synthesizing this compound for research and industrial purposes.

Methyl 3,4-dihydro-2H-pyran-6-carboxylate finds applications in:

- Pharmaceuticals: As an intermediate in drug synthesis due to its biological activity.

- Agriculture: Potential use as a pesticide or herbicide due to its antimicrobial properties.

- Flavoring Agents: Utilized in food chemistry for flavor enhancement owing to its pleasant aroma.

Its diverse applications highlight its importance in both industrial and research contexts.

Interaction studies of methyl 3,4-dihydro-2H-pyran-6-carboxylate have focused on:

- Protein Binding: Investigating how this compound binds to various proteins can elucidate its biological mechanisms.

- Metabolic Pathways: Understanding how it is metabolized in biological systems helps predict its effects and potential toxicity.

These studies are crucial for assessing safety and efficacy in potential therapeutic applications.

Methyl 3,4-dihydro-2H-pyran-6-carboxylate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 3,4-dihydro-2H-pyran-5-carboxylate | Contains an additional methyl group at position 5 | |

| Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate | Methyl group at position 6 affects reactivity | |

| Methyl 3,6-dihydro-2H-pyran-4-carboxylate | Different positioning of functional groups |

Methyl 3,4-dihydro-2H-pyran-6-carboxylate is unique for its specific placement of functional groups that influence its chemical reactivity and biological activity compared to these similar compounds.